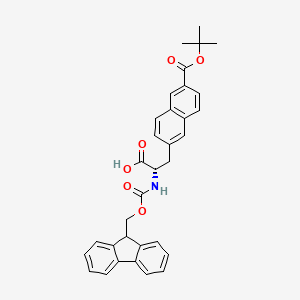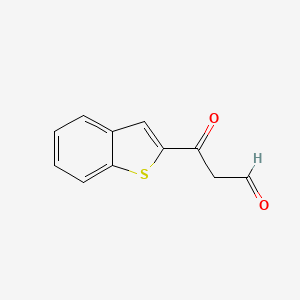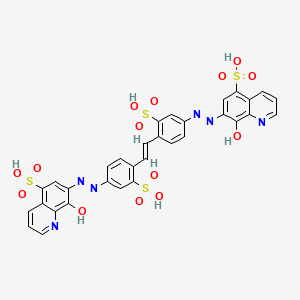![molecular formula C7H8BrN B13339174 2-[(1S)-1-Bromoethyl]pyridine](/img/structure/B13339174.png)
2-[(1S)-1-Bromoethyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1S)-1-Bromoethyl]pyridine is an organic compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. The compound’s structure consists of a pyridine ring substituted with a bromoethyl group at the 2-position, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(1S)-1-Bromoethyl]pyridine typically involves the bromination of 2-ethylpyridine. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, minimizing side reactions and optimizing the production efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-[(1S)-1-Bromoethyl]pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form pyridine N-oxides.
Reduction: Reduction reactions can convert the bromoethyl group to an ethyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are employed.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Major Products:
Nucleophilic Substitution: Products include 2-[(1S)-1-azidoethyl]pyridine, 2-[(1S)-1-thioethyl]pyridine, etc.
Oxidation: Pyridine N-oxides.
Reduction: 2-ethylpyridine.
Scientific Research Applications
2-[(1S)-1-Bromoethyl]pyridine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in coordination chemistry.
Medicine: It is a precursor in the synthesis of drugs that target specific biological pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-[(1S)-1-Bromoethyl]pyridine involves its interaction with nucleophiles, leading to the formation of various substituted pyridine derivatives. The bromine atom acts as a leaving group, facilitating nucleophilic attack. This property makes it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
2-Bromoethylpyridine: Lacks the stereochemistry of the (1S)-isomer.
2-Chloroethylpyridine: Similar structure but with a chlorine atom instead of bromine.
2-Iodoethylpyridine: Contains an iodine atom, making it more reactive in nucleophilic substitution reactions.
Uniqueness: 2-[(1S)-1-Bromoethyl]pyridine is unique due to its specific stereochemistry, which can influence the reactivity and selectivity in chemical reactions. This stereochemistry is crucial in the synthesis of chiral molecules, which are important in pharmaceuticals and agrochemicals .
Properties
Molecular Formula |
C7H8BrN |
|---|---|
Molecular Weight |
186.05 g/mol |
IUPAC Name |
2-[(1S)-1-bromoethyl]pyridine |
InChI |
InChI=1S/C7H8BrN/c1-6(8)7-4-2-3-5-9-7/h2-6H,1H3/t6-/m0/s1 |
InChI Key |
NXZNOPMZKPTBHC-LURJTMIESA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=N1)Br |
Canonical SMILES |
CC(C1=CC=CC=N1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


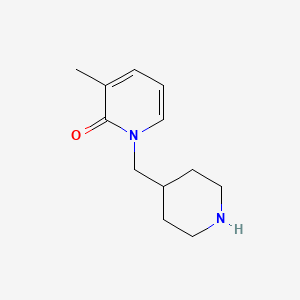
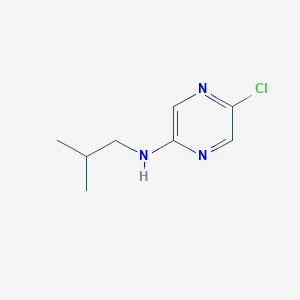
![(1R,3S,4R)-2-(tert-Butoxycarbonyl)-5,5-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B13339102.png)
![5-Methyl-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13339111.png)
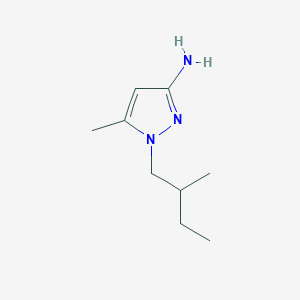
![5-Bromo-3-fluoroimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B13339123.png)
![3-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propanoic acid](/img/structure/B13339127.png)

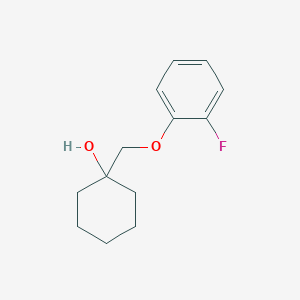
![(3R,6R)-5-[(tert-Butoxy)carbonyl]-1,1-difluoro-5-aZaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B13339146.png)
